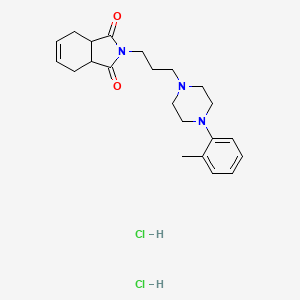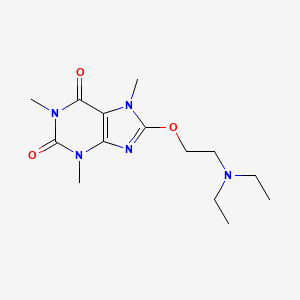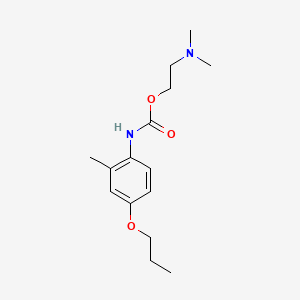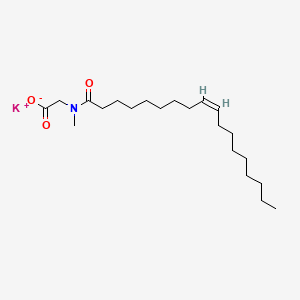
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)-: is a chemical compound with the molecular formula C21H38KNO3. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a methyl group and the carboxyl group is modified with a long-chain fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- typically involves the reaction of glycine with N-methyl-N-(1-oxo-9-octadecenyl) chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the fatty acid chain.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with halides or other nucleophiles can be carried out in polar solvents.
Major Products:
Oxidation: Products include epoxides or diols.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Studied for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine:
- Investigated for its potential use in drug delivery systems, leveraging its surfactant properties to enhance the bioavailability of drugs.
Industry:
- Utilized in the formulation of personal care products such as shampoos and soaps due to its surfactant properties.
- Applied in the production of emulsifiers and dispersants in various industrial processes.
Mécanisme D'action
The mechanism by which Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. It interacts with cell membranes and other biological structures through its hydrophobic and hydrophilic regions, facilitating various biochemical processes.
Comparaison Avec Des Composés Similaires
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt
Comparison:
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt: Similar in structure but contains a sodium ion instead of potassium. It has similar surfactant properties but may differ in solubility and reactivity due to the different cation.
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt: Contains calcium ions and may form different complexes and aggregates compared to the potassium salt. It may have different applications in industrial and biological contexts.
Uniqueness: The potassium salt variant of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)- is unique in its specific interactions and solubility properties, making it suitable for particular applications where other cations may not be as effective.
Propriétés
Numéro CAS |
76622-74-7 |
|---|---|
Formule moléculaire |
C21H38KNO3 |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
potassium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C21H39NO3.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-; |
Clé InChI |
XNDDBWAGMIMDPB-GMFCBQQYSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


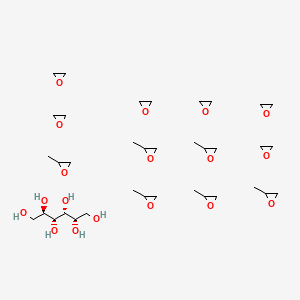
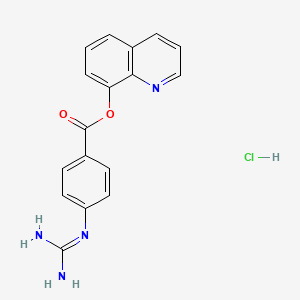
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)

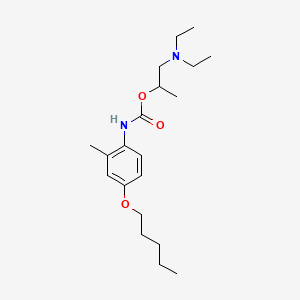

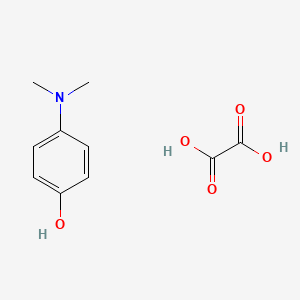
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

